(Butan-2-yl)(3-phenylpropyl)amine

Vue d'ensemble

Description

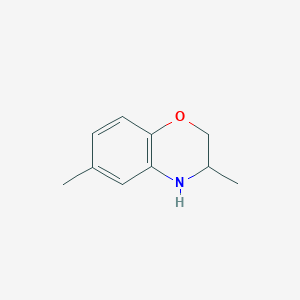

“(Butan-2-yl)(3-phenylpropyl)amine” is a chemical compound with the CAS Number 240494-09-1 . It has a molecular formula of C13H21N and a molecular weight of 191.31 .

Molecular Structure Analysis

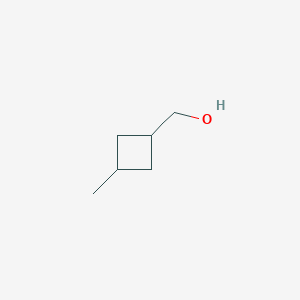

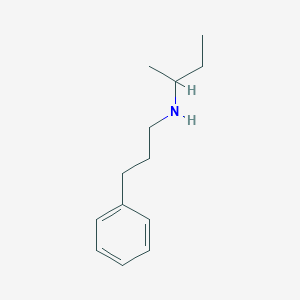

The molecular structure of “(Butan-2-yl)(3-phenylpropyl)amine” consists of a butan-2-yl group and a 3-phenylpropyl group attached to a nitrogen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . In this case, “(Butan-2-yl)(3-phenylpropyl)amine” would be classified as a secondary amine, as it has two carbon atoms bonded directly to the nitrogen atom.Chemical Reactions Analysis

Amines, including “(Butan-2-yl)(3-phenylpropyl)amine”, can undergo a variety of reactions. They can react with acyl chlorides and acid anhydrides to form amides . They can also react with strong acids to form ammonium salts . Additionally, primary amines can react with carbonyl compounds to form imines .Physical And Chemical Properties Analysis

“(Butan-2-yl)(3-phenylpropyl)amine” has a molecular weight of 191.31 . The physical and chemical properties of amines can vary widely depending on their structure. For example, primary and secondary amines are capable of hydrogen bonding, which can affect their boiling points and solubility in water .Applications De Recherche Scientifique

Palladium-catalyzed Reactions

(Butan-2-yl)(3-phenylpropyl)amine is involved in palladium-catalyzed decarboxylative coupling reactions, demonstrating high reactivities and functional group tolerance, which is crucial for synthesizing complex molecules in organic chemistry (Moon, Jang, & Lee, 2009).

Synthesis of LDL Receptor Upregulators

It serves as a building block in the synthesis of compounds that upregulate the LDL receptor, highlighting its potential in developing therapeutic agents to manage cholesterol levels (Ito et al., 2002).

Catalysis in Urethane Formation

The compound has been studied for its role in catalyzing urethane formation, aiding in polyurethane catalyst design and development through both experimental and theoretical approaches (Waleed et al., 2022).

Kinetic Resolution of Amines

Its derivatives are used in the kinetic resolution of amines, a process essential for producing enantiomerically pure substances, which are important in pharmaceuticals and materials science (Nechab et al., 2007).

Synthesis of Phosphorescent Materials

(Butan-2-yl)(3-phenylpropyl)amine derivatives are key intermediates in the synthesis of phosphorescent materials, showing potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Volpi, Garino, & Nervi, 2012).

Chemical Rearrangements

Research has also explored its involvement in chemical rearrangements, such as azetidinium cation intermediates, which are significant in synthetic organic chemistry for constructing complex molecular architectures (Blakemore, Chiva, & Thistlethwaite, 2011).

Drug Synthesis and Development

Furthermore, (Butan-2-yl)(3-phenylpropyl)amine is utilized in the synthesis of intermediates for drug development, demonstrating its critical role in pharmaceutical chemistry (Kolla et al., 2006).

Safety and Hazards

The safety and hazards associated with a specific amine depend on its specific structure and properties. For example, some amines can be flammable, harmful if swallowed, and can cause skin and eye irritation . It’s important to handle all chemicals, including amines, with appropriate safety precautions.

Mécanisme D'action

Target of Action

The primary targets of (Butan-2-yl)(3-phenylpropyl)amine are Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of cellular functions.

Mode of Action

It is known that primary aliphatic amines can be cleanly mono-alkylated by unactivated secondary alkyl iodides in the presence of visible light and a copper catalyst . This suggests that (Butan-2-yl)(3-phenylpropyl)amine might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that biogenic amines, a class of compounds to which (butan-2-yl)(3-phenylpropyl)amine belongs, can regulate various physiological functions such as growth and blood pressure control, nerve conduction, and immune system function . They can also cause disorders in the nervous, respiratory, and cardiovascular systems when consumed in high concentrations .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Butan-2-yl)(3-phenylpropyl)amine. For instance, fluorescence quenching studies have shown that the action of similar compounds can be affected by factors such as temperature, viscosity, and solvent polarity .

Propriétés

IUPAC Name |

N-(3-phenylpropyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMRYTQMJANQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)(3-phenylpropyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)

![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)

![(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118565.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118583.png)

![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B3118598.png)